YH-1238
Description
Properties
CAS No. |
195889-55-5 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Research of Yh 1238
Modern Synthetic Routes and Strategies for YH-1238 and its Analogues
Modern synthetic chemistry employs a variety of strategies to construct complex organic molecules like this compound and its analogues. These strategies often involve the design of efficient and selective routes from simpler building blocks unsw.edu.au. Retrosynthetic analysis is a key logic-based tool used in designing these pathways, particularly for complex molecules such as natural products and bioactive compounds unsw.edu.au. The synthesis of analogues is a common approach to explore the structural space around a target molecule nih.gov.
Specific synthetic approaches for related compounds or general methodologies that could be applicable to this compound and its analogues include the use of synthetically useful and industrially relevant reactions, as well as the utilization of reactive intermediates unsw.edu.au. For instance, studies on the synthesis of ammosamide analogues have explored different reaction conditions and starting materials to yield target compounds nih.gov. Another example involves the synthesis of halogenated indane-1,3-dione derivatives, which are obtained by introducing halogens onto their corresponding precursors mdpi.com. The synthesis of other analogues, such as N-phenyl-eight-membered oxabridged neonicotinoid analogues, has been reported, highlighting the ongoing research in designing and synthesizing related structures nyxxb.cn. The synthesis of marine natural products and their analogues often involves multi-component reactions and strategic disconnections to build the molecular scaffold with desired stereochemistry wgtn.ac.nz.
Data regarding specific yields and purity for the synthesis of related compounds illustrate the practical outcomes of these synthetic strategies. For example, the synthesis of a specific ammosamide analogue resulted in a 70% yield for one product and 15% for another nih.gov. In another synthetic route for pymetrozine, a total yield of 53.2% with 99.84% purity was achieved in a four-step process researchgate.net.
Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation in Research
Advanced spectroscopic and chromatographic techniques are indispensable for the isolation, identification, and structural elucidation of chemical compounds like this compound in research wgtn.ac.nznih.gov.
Chromatographic methods are widely used for separating components within a mixture frontiersin.orgnih.gov. High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most commonly employed techniques in chemical research frontiersin.org. These methods separate compounds based on their differential interactions with a stationary and a mobile phase frontiersin.org. Thin-layer chromatography (TLC) is another technique used, often for monitoring reaction progress nih.govcbijournal.com. Coupling chromatographic separation with detection techniques is crucial for identifying and quantifying substances frontiersin.org.
Spectroscopic methods provide detailed information about the structure of isolated compounds nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that offers insights into the molecular structure, including the arrangement of atoms and their connectivity nih.gov. Both ¹H NMR and ¹³C NMR are routinely used for structural confirmation cbijournal.com. Mass Spectrometry (MS) is essential for determining the elemental composition and obtaining partial structural information through fragmentation patterns nih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements crucial for determining molecular formulas uni-duesseldorf.de. Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on characteristic absorption bands nih.govmdpi.com. UV-Vis spectroscopy can provide information about electronic transitions and the presence of conjugated systems mdpi.com.
The combination of chromatographic and spectroscopic techniques, often referred to as hyphenated techniques (e.g., GC-MS, LC-MS), allows for the separation of complex mixtures followed by the structural characterization of individual components nih.gov. For example, a combination of reversed- and normal-phase chromatographic techniques and NMR spectroscopy has been used for the isolation and structure elucidation of secondary metabolites wgtn.ac.nz. Various analytical techniques like FT-IR, ¹H NMR, ¹³C NMR, and HRMS have been used to confirm the structures of synthesized triazoles cbijournal.com.
Data from spectroscopic analysis, such as characteristic peaks in IR spectra indicating the presence of specific functional groups or chemical shifts in NMR spectra, are critical for confirming the structure of a synthesized compound or elucidating the structure of an unknown substance nih.govcbijournal.commdpi.com.
Stereochemical Investigations and Isomeric Considerations in Synthesis
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of organic synthesis, particularly for biologically active compounds where different stereoisomers can exhibit distinct properties iranchembook.ir. Controlling stereochemistry during synthesis is essential to obtain the desired isomer.
Investigations into the stereochemistry of compounds involve understanding and controlling the formation of chiral centers and the relative orientation of substituents. Diastereoselective synthesis, for instance, aims to favor the formation of one diastereomer over others beilstein-journals.org. Chiral catalysts can be employed in asymmetric synthesis to induce stereoselectivity iranchembook.ir.
Isomeric considerations in synthesis involve strategies to selectively synthesize a specific isomer when multiple possibilities exist. This can include controlling reaction conditions to favor a particular reaction pathway leading to the desired constitutional isomer or stereoisomer. Studies on the synthesis of various compounds highlight the importance of stereochemical control, such as setting up specific stereocenters using key reactions like the nitro-Mannich reaction beilstein-journals.org.
While specific details regarding the stereochemical investigations and isomeric considerations for this compound were not extensively found in the search results, the principles and methods applied to other complex molecules and analogues, such as the synthesis of cyclic peptides with control over the stereochemistry of capping amino acids or the stereochemistry of phellinsin A, are relevant to the challenges encountered in the synthesis of stereochemically complex molecules uoa.grkribb.re.kr.
Derivatization and Analog Synthesis for Structure-Activity Relationship Studies
Derivatization and the synthesis of analogues are fundamental strategies in chemical research, particularly in the context of Structure-Activity Relationship (SAR) studies collaborativedrug.com. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological or chemical activity.
Derivatization involves modifying a functional group on a molecule to alter its properties or to facilitate its analysis or purification. Analog synthesis involves creating compounds that are structurally similar to the parent compound but with specific modifications, such as changes in substituents, functional groups, or the core scaffold nih.govwgtn.ac.nzcore.ac.uk.
The process of designing and synthesizing analogues is guided by the desire to explore the impact of specific structural features on activity nih.govresearchgate.net. By systematically varying parts of the molecule, researchers can identify which structural elements are crucial for activity and which modifications are tolerated or even enhance activity. This provides valuable insights for optimizing the properties of a compound.
Research findings from SAR studies on various compound series illustrate this process. For example, studies on ammosamide analogues involved synthesizing a series of derivatives with modifications to the bicyclic structure and substituents to evaluate their inhibitory potency against quinone reductase 2 nih.gov. Similarly, studies on 2-phenoxybenzamide (B1622244) analogues explored the impact of different substituents on a piperazinyl ring on antiplasmodial activity and cytotoxicity mdpi.com. These studies demonstrate how the synthesis of a range of analogues allows for the correlation of structural changes with observed activities, leading to a better understanding of the SAR researchgate.net.
Data tables summarizing the structures of synthesized analogues and their corresponding activity data are a common way to present findings from SAR studies. These tables allow for a clear comparison of the effects of different structural modifications nih.gov.
Identification and Validation of Molecular Targets
Identifying and validating the specific molecular targets of a bioactive small molecule such as this compound is a fundamental step in understanding its mechanism of action. This process typically involves a combination of biochemical, biophysical, and cellular techniques aimed at pinpointing the protein(s) or other biomolecules directly bound or affected by the compound. Target identification can employ "top-down" approaches, starting from a cellular phenotype and narrowing down possibilities based on known pathways, or "bottom-up" approaches, which involve direct detection using methods like affinity-based techniques or genetic screens. nih.gov Validation is equally critical to confirm that the identified target is indeed physiologically relevant to the compound's observed effects. nih.gov
Receptor Binding Kinetics and Ligand-Target Interactions
Receptor binding kinetics examines the dynamic interaction between a ligand, such as this compound, and its receptor target over time. This involves characterizing the rates of association (kon) and dissociation (koff) between the two molecules, which collectively determine the binding affinity, often expressed as the equilibrium dissociation constant (KD). nih.govbmglabtech.com A lower KD value indicates higher binding affinity. bmglabtech.com
Ligand-target interactions are governed by various physicochemical forces, including hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects. mdpi.com Different models, such as the "lock-and-key," "induced fit," and "conformational selection" models, describe how a ligand interacts with its receptor binding site, potentially inducing conformational changes in the receptor upon binding. mdpi.com Experimental methods like surface plasmon resonance (SPR) and fluorescence (de)polarization (FP) are commonly used to assess binding kinetics and affinity. mdpi.com
Enzymatic Activity Modulation and Inhibition Kinetics
If this compound targets enzymes, its pharmacodynamics involves modulating their catalytic activity. This modulation can manifest as inhibition or activation. Enzyme kinetics studies are essential to understand how this compound affects the rate of enzyme-catalyzed reactions. numberanalytics.com Key parameters in enzyme kinetics include the maximum reaction rate (Vmax) and the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate. numberanalytics.com
In the case of enzyme inhibition, this compound could act as a competitive, uncompetitive, non-competitive, or mixed inhibitor, each characterized by distinct effects on Km and Vmax. researchgate.net Inhibition kinetics experiments, often involving varying substrate and inhibitor concentrations, are used to determine the type of inhibition and the inhibition constant (Ki), which quantifies the potency of the inhibitor. researchgate.netbiorxiv.org Irreversible inhibitors, in contrast to reversible ones, form stable covalent bonds with the enzyme, leading to a sustained loss of activity. researchgate.net
Investigation of Transporter-Mediated Interactions
Transporters are membrane proteins that regulate the passage of substances, including drugs, across biological membranes. medtechbcn.com Investigating transporter-mediated interactions is crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME), and its potential for drug-drug interactions. criver.comnih.gov
This compound may interact with transporters as a substrate, being transported into or out of cells, or as an inhibitor, affecting the transport of other molecules. medtechbcn.comcriver.com Key transporter families involved in drug disposition include ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), and solute carrier (SLC) transporters, such as organic anion-transporting polypeptides (OATPs). medtechbcn.comnih.gov In vitro cellular transport assays are used to assess the interaction of compounds with specific transporters, determining if the compound is a substrate or an inhibitor and quantifying the potency of the interaction (e.g., IC50 or Ki values). nih.gov
Elucidation of Intracellular Signaling Pathway Modulation
Beyond direct molecular target interaction, the pharmacodynamics of this compound involves the modulation of intracellular signaling pathways. These complex networks of protein interactions and biochemical events relay signals from the cell surface or within the cell to ultimately influence cellular responses such as proliferation, differentiation, migration, and apoptosis. mdpi.comresearchgate.net
Effects on Key Kinase Cascades (e.g., MAPK, PI3K/Akt)
Intracellular signaling often involves kinase cascades, where one kinase phosphorylates and activates or inactivates another, propagating a signal. libretexts.org Two prominent kinase cascades frequently involved in cellular processes are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. mdpi.comnih.govijmcmed.org
The MAPK pathway, consisting of a series of kinases (MAP4K, MAP3K, MAPKK, and MAPK), is involved in diverse cellular functions including proliferation, differentiation, and stress responses. mdpi.com The PI3K/Akt pathway is critical for cell survival, growth, and metabolism. nih.govijmcmed.org this compound could modulate these pathways by directly targeting components within the cascade, such as kinases or phosphatases, or by influencing upstream regulators. mdpi.comnih.govijmcmed.org Research findings often detail changes in the phosphorylation status of key kinases within these pathways upon treatment with the compound, providing insights into its mechanism of action. mdpi.comnih.govijmcmed.org
Regulation of Transcription Factors and Gene Expression
The modulation of intracellular signaling pathways by this compound can ultimately impact gene expression by affecting the activity of transcription factors. youtube.comnih.gov Transcription factors are proteins that bind to specific DNA sequences, regulating the transcription of genes into messenger RNA (mRNA). youtube.comkhanacademy.org
Influence on Protein-Protein Interactions and Complex Formation
Information specifically detailing the influence of this compound on protein-protein interactions or complex formation was not found in the consulted literature. General principles of protein-protein interactions are crucial for many cellular processes, but the direct impact of this compound on these interactions has not been reported in the provided sources.
Cellular Responses and Phenotypic Manifestations in In Vitro Models
Research into the cellular responses and phenotypic manifestations of this compound in in vitro models appears limited in the provided sources. One notable finding relates to its antiviral activity.
This compound has been evaluated in large-scale drug repositioning surveys for antiviral activity, specifically against SARS-CoV-2. In vitro studies using Vero E6 cells indicated that this compound possessed antiviral activity against SARS-CoV-2. biorxiv.org, google.com At multiple high concentrations, this compound was found to inhibit viral replication to approximately 50-60%. biorxiv.org, google.com
Beyond this observed antiviral effect, detailed information on other cellular responses and phenotypic manifestations of this compound in in vitro models, such as its effects on cell cycle progression, apoptosis, proliferation, differentiation, autophagy, or reactive oxygen species generation, was not available in the provided search results.
Cell Cycle Progression and Apoptosis Modulation
Specific research findings on the modulation of cell cycle progression or the induction of apoptosis by this compound were not identified in the consulted literature. While cell cycle regulation and apoptosis are fundamental cellular processes investigated in the context of various compounds, their direct relationship with this compound has not been detailed in the provided sources.
Effects on Cellular Proliferation and Differentiation
Information regarding the effects of this compound on cellular proliferation or differentiation was not found in the provided search results. The impact of chemical compounds on these processes is commonly studied in cellular pharmacodynamics, but specific data for this compound in this regard is not available in the consulted literature.
Autophagy and Other Programmed Cell Death Mechanisms
Studies specifically investigating the influence of this compound on autophagy or other programmed cell death mechanisms were not present in the provided sources. Autophagy and various forms of programmed cell death are critical cellular pathways, but their interaction with this compound has not been described in the consulted literature.
Reactive Oxygen Species (ROS) Generation and Redox Homeostasis Modulation
Specific information on whether this compound influences reactive oxygen species (ROS) generation or modulates redox homeostasis was not found in the provided search results. ROS and redox balance are important aspects of cellular function and stress response, but the role of this compound in these processes has not been reported in the consulted literature.
Pharmacological Classification and Mechanistic Grouping
Based on the available information, this compound has been classified as a proton pump inhibitor. biorxiv.org, google.com This pharmacological classification places it within a group of compounds that typically act by reducing gastric acid production.
Conclusion
Summary of Key Academic Findings on YH-1238
A key academic investigation into this compound characterized it as a reversible inhibitor of proton pumps. This research evaluated its antiulcer effects by examining its impact on acid secretion in isolated gastric cells derived from both human and rabbit stomachs. koreascience.krkoreamed.org The study utilized intracellular accumulation of [14C]-aminopyrine and [14C]-glucose oxidation as indicators of acid secretory ability. koreamed.org
The inhibitory effects of this compound on acid secretion in stimulated gastric cells were compared to known proton pump inhibitors, specifically omeprazole (B731) and SK&F 96067. koreamed.org Findings indicated that this compound, along with YH1885, demonstrated more potent inhibitory effects on [14C]-aminopyrine accumulation in stimulated gastric cells compared to SK&F 96067 at a concentration of 10-5 M. koreamed.org This suggests that this compound possesses inhibitory activity on gastric acid secretion at the cellular level.
The primary finding from this academic work is the identification of this compound as a reversible proton pump inhibitor with demonstrable anti-secretory effects in isolated gastric cells. koreascience.krkoreamed.org
| Compound | Inhibitory Effect on [14C]-aminopyrine Accumulation (Stimulated Gastric Cells, 10-5 M) |
| This compound | More potent than SK&F 96067 koreamed.org |
| YH1885 | More potent than SK&F 96067 koreamed.org |
| Omeprazole | More potent than SK&F 96067 koreamed.org |
| SK&F 96067 | Reference compound koreamed.org |
Broader Implications for Chemical Biology and Pharmacological Sciences
The characterization of this compound as a reversible proton pump inhibitor holds implications for both chemical biology and pharmacological sciences. From a chemical biology perspective, studying this compound can contribute to a deeper understanding of the molecular mechanisms governing proton pump function and inhibition. The reversible nature of its interaction with the pump, as opposed to the irreversible binding characteristic of some established proton pump inhibitors, presents an opportunity to explore alternative modes of action and binding dynamics.
In pharmacological sciences, the identification of this compound as an agent capable of inhibiting gastric acid secretion suggests its potential as a therapeutic candidate for acid-related disorders. koreascience.krkoreamed.org Its classification as a reversible inhibitor could offer distinct pharmacokinetic and pharmacodynamic properties compared to existing therapies, potentially influencing the duration and flexibility of acid suppression. This finding provides a basis for further pharmacological evaluation to determine its efficacy and potential advantages in a broader biological context.
Future Perspectives for Scholarly Inquiry into this compound
Further research in chemical biology could delve deeper into the specific binding site and conformational changes induced by this compound upon interaction with the proton pump, potentially utilizing advanced structural and spectroscopic techniques. Investigating the kinetics of its binding and unbinding would also be valuable in understanding the implications of its reversibility.
Preclinical Pharmacokinetics and Metabolism Research of Yh 1238
Absorption, Distribution, and Excretion (ADE) in Preclinical Models
Studies on the absorption, distribution, and excretion of compounds like YH-1238 in preclinical models, such as isolated gastric cells from human and rabbit stomachs, have been conducted. koreamed.org These investigations often use indicators like the intracellular accumulation of 14C-aminopyrine and 14C-glucose oxidation to assess effects on processes like acid secretion. koreamed.org While specific detailed data on the ADE of this compound across various preclinical species is not extensively available in the provided search results, the general principles of preclinical ADME studies involve evaluating how a compound moves into, through, and out of the body using in vivo models that reflect the combined effects of permeability, distribution, metabolism, and elimination. bioivt.com Radiolabeled drugs, such as those labeled with 14C, are commonly used in in vivo ADME studies during the preclinical and early clinical phases to track the compound's fate. tno.nl
Metabolic Pathways and Metabolite Identification in Biological Systems
The metabolism of a compound involves its biotransformation within biological systems, primarily mediated by enzymes. bioivt.comnih.gov Metabolic stability screening in hepatocytes or subcellular fractions like microsomes is an initial step to determine how readily a drug is converted into metabolites. bioivt.com Metabolite characterization and identification studies are then performed to identify the metabolites formed and assess if any are unique to humans or are disproportionately present in humans compared to preclinical species. bioivt.com
Metabolic pathways are series of enzyme-catalyzed chemical reactions occurring within a cell. savemyexams.comwikipedia.org These pathways can be linear or cyclical and are crucial for maintaining homeostasis. savemyexams.comwikipedia.org Biotransformation mainly occurs in the liver, although enzymes are also found in extrahepatic tissues. nih.gov The goal of metabolism is often to convert lipophilic compounds into more polar, water-soluble products that can be easily excreted. nih.govuomus.edu.iqchemisgroup.us
Cytochrome P450 and Other Enzyme-Mediated Biotransformations
Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases predominantly found in the mammalian liver, playing a critical role in the oxidative metabolism of xenobiotics, including drugs. chemisgroup.ussigmaaldrich.comnih.gov These enzymes catalyze reactions that introduce an oxygen atom into substrate molecules, often resulting in dealkylated and hydroxylated metabolites. chemisgroup.us In humans, over fifty CYP450 isoenzymes exist, with CYP1, CYP2, and CYP3 families being primarily involved in drug biotransformation. chemisgroup.us CYP3A4 is a major CYP450 form in the adult liver, metabolizing a large proportion of drugs. chemisgroup.us
While specific details on which CYP450 enzymes metabolize this compound are not provided in the search results, the involvement of CYP450 enzymes is a common aspect of drug metabolism. Other enzymes, in addition to CYP450s, are also involved in biotransformation reactions.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II metabolism, also known as conjugation, involves the covalent attachment of small, polar, and ionizable endogenous molecules such as glucuronic acid, sulfate (B86663), glycine (B1666218), or glutathione (B108866) to the parent compound or its Phase I metabolites. nih.govuomus.edu.iqontosight.aifiveable.me This process significantly increases water solubility, facilitating excretion through urine or bile. uomus.edu.iqontosight.ai Conjugated products are generally biologically inactive and non-toxic. uomus.edu.iq
Key conjugation reactions include:
Glucuronidation: Catalyzed by UDP-glucuronyltransferases (UGTs), this is often the most common Phase II reaction, conjugating glucuronic acid to various functional groups. uomus.edu.iqontosight.aifiveable.me
Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the transfer of a sulfonate group to hydroxyl, amino, and N-oxide groups, forming sulfate or sulfamate (B1201201) conjugates. uomus.edu.iqontosight.aifiveable.me
Amino acid conjugation: Involves the conjugation of carboxylic acids with amino acids like glycine or glutamine, catalyzed by N-acyltransferase enzymes. uomus.edu.iq
Glutathione conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway is important for detoxifying electrophilic compounds. uomus.edu.iqfiveable.me
While the specific conjugation pathways involved in this compound metabolism are not detailed in the provided results, these reactions are common in the metabolism of many drugs.
Preclinical Protein Binding and Tissue Distribution Studies
Preclinical studies assess the extent to which a compound binds to plasma proteins and its distribution into various tissues. Protein binding can influence the free fraction of a drug available to exert pharmacological effects and undergo metabolism or excretion. tno.nldigipmc.comresearchgate.nettandfonline.comgu.se Tissue distribution studies determine the concentration of the compound in different organs and tissues over time, providing insight into where the drug goes in the body. researchgate.netgu.semdpi.com
Plasma protein binding can be pH-dependent, and changes in binding due to pH are often drug-specific. tandfonline.com Mechanistic models exist to predict tissue distribution based on in vitro data such as plasma protein binding, blood cell binding, and compound lipophilicity, as well as tissue composition. gu.se In vivo estimates of the volume of distribution in experimental animals can also be used to improve predictions of tissue partitioning. gu.se
While specific data on the protein binding and tissue distribution of this compound is not present in the search results, these studies are standard components of preclinical pharmacokinetic evaluation.
Physicochemical Determinants of Preclinical Pharmacokinetics
The physicochemical properties of a compound significantly influence its pharmacokinetic profile. researchgate.netgoogle.comscispace.comnih.gov Properties such as solubility, lipophilicity (often expressed as logP or logD), molecular weight, and ionization state can affect absorption, distribution, metabolism, and excretion. scispace.complos.org For example, water solubility and permeability are key determinants of intestinal absorption. scispace.com Lipophilicity can influence tissue distribution, including penetration across biological membranes like the blood-brain barrier. gu.sescispace.com
In silico methods are often used to predict physicochemical properties and pharmacokinetic parameters early in drug discovery. scispace.commdpi.com These predictions can help in selecting compounds with more favorable ADME profiles. mdpi.com
While detailed physicochemical properties of this compound and their specific impact on its preclinical pharmacokinetics are not provided in the search results, the general principles of how these properties influence ADME apply.
Structure Activity Relationship Sar and Computational Insights into Yh 1238
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) analyses build mathematical models to predict activity based on molecular descriptors. In the context of identifying potential antiviral compounds against targets like SARS-CoV-2 proteins, QSAR has been employed as part of broader computational screening strategies nih.govchemrxiv.org. While the search results indicate that QSAR is a method used in structure-based virtual screening nih.gov and drug design for SARS-CoV-2 targets chemrxiv.org, specific detailed QSAR analyses focused solely on YH-1238 or a series of its direct analogues are not extensively detailed in the provided information. However, the principle that SARS-focused ligands could exhibit similar interaction profiles with related viral proteins, potentially serving as starting points for 3D-QSAR and machine learning-driven design, is mentioned chemrxiv.org.
Ligand-Based and Structure-Based Computational Modeling Approaches
Computational modeling plays a crucial role in modern drug discovery, enabling the screening of vast compound libraries and the prediction of interactions with biological targets. Both ligand-based (LBVS) and structure-based (SBVS) virtual screening approaches were utilized in studies that identified this compound as a compound with potential antiviral activity nih.govchemrxiv.orgresearchgate.netunivie.ac.at. SBVS is generally preferred when three-dimensional structural information about the target protein is available nih.gov. These computational pipelines involved molecular modeling and structure simulations to generate conformational ensembles and improve the quality of docking outcomes nih.govchemrxiv.orgresearchgate.net.
Molecular Docking and Ligand-Target Interaction Prediction
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule required for biological activity. This approach is often used in conjunction with virtual screening to identify new compounds likely to bind to a target nih.gov. Virtual screening (VS), encompassing both LBVS and SBVS, is a rational approach for identifying potential hits from compound libraries nih.gov. Studies that identified this compound employed VS as a core component of their drug discovery pipeline nih.govchemrxiv.orgresearchgate.netunivie.ac.at. SBVS approaches, which include pharmacophore modeling and 3D shape matching, are utilized when the 3D structure of the target is known nih.gov. This allowed for the screening of large libraries, including FDA-approved drugs and compounds in clinical trials, leading to the identification of compounds like this compound with potential antiviral activity nih.govchemrxiv.orgresearchgate.net.
Investigation of Yh 1238 in Advanced Preclinical Disease Models
Development and Validation of Novel Preclinical Models for YH-1238 Research
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Analytical and Bioanalytical Methodologies in Yh 1238 Research
Advanced Chromatographic Techniques for Research Sample Analysis
Advanced chromatographic techniques, often coupled with mass spectrometry, are fundamental for separating, identifying, and quantifying compounds in complex samples.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a widely used technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing a broad range of compounds, including those that are polar or non-volatile. nih.govnih.gov It is commonly applied in pharmaceutical analysis, environmental monitoring, and metabolomics research. nih.govfortunejournals.com The method involves separating components of a mixture based on their interaction with a stationary phase and a mobile phase in an HPLC column, followed by their detection and identification by a mass spectrometer based on their mass-to-charge ratio. dntb.gov.ua HPLC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. dntb.gov.uanih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. intertek.com It involves separating components based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using mass spectrometry. nih.gov GC-MS is extensively used in various fields, including environmental science, food analysis, and forensic science. intertek.comnih.gov GC-MS/MS provides enhanced specificity and lower detection limits for target analytes in complex matrices. researchgate.net
High-Resolution Spectroscopic Methods for Biological Sample Analysis (e.g., NMR, IR, UV-Vis in complex matrices)
Spectroscopic methods provide valuable information about the structure, identity, and quantity of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of organic molecules. benthamscience.comnih.gov It can provide detailed information about the chemical environment of atoms within a molecule. kaimm.org High-resolution NMR is applied in metabolomics and for characterizing complex biological molecules like proteins and nucleic acids. researchgate.netyork.ac.uk Solid-state NMR can also be used for analyzing solid samples. benthamscience.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed in analytical research. IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. UV-Vis spectroscopy is useful for quantifying compounds that absorb light in the UV-Vis region and can be used in conjunction with chromatographic techniques as a detection method.
Specific applications of these spectroscopic methods for the analysis of YH-1238 in complex biological matrices were not found in the search results.
Immunoassays and Label-Free Detection Methods for Target Engagement Studies
Immunoassays are analytical tests that utilize antibodies to detect and quantify specific molecules (analytes) in a sample. fortunejournals.comsigmaaldrich.com These methods are known for their high sensitivity and specificity and are widely used in biological research, clinical diagnostics, and drug development, including pharmacokinetic and pharmacodynamic studies. nih.govsigmaaldrich.com Common immunoassay formats include ELISA (Enzyme-Linked Immunosorbent Assay). fortunejournals.commblbio.com Ultrasensitive immunoassay technologies, such as SMC technology, enable the detection of low-abundance biomarkers. sigmaaldrich.com
Label-free detection methods offer an alternative approach to study molecular interactions without the need for labeled reagents. These methods often rely on changes in physical properties, such as mass or refractive index, upon binding events. While general principles of immunoassays and label-free methods are established, specific applications for studying the target engagement of this compound were not identified in the search results.
Microdialysis and In Vivo Sampling Techniques for Preclinical Pharmacokinetic Profiling
Microdialysis is an in vivo sampling technique used to measure the concentration of unbound substances in the extracellular fluid of tissues. cdc.govtheopenscholar.com This technique is particularly valuable in preclinical pharmacokinetic studies to understand drug distribution and disposition in living systems. nih.govbiorxiv.org Microdialysis involves implanting a small probe with a semipermeable membrane into the tissue of interest and perfusing it with a suitable fluid. cdc.gov Low-molecular-weight substances diffuse across the membrane into the perfusate, which is then collected and analyzed using sensitive analytical techniques like HPLC. theopenscholar.com This method allows for continuous monitoring of drug concentrations over time with minimal tissue damage. cdc.gov
While microdialysis is a recognized technique for in vivo pharmacokinetic profiling biorxiv.orgynu.edu.cn, specific studies detailing its application for this compound were not found in the provided search results.
Drug Drug Interaction Research of Yh 1238 at the Preclinical Level
In Vitro Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450, UGT)
A comprehensive preclinical DDI assessment of YH-1238 would involve in vitro studies to evaluate its inhibitory and inductive effects on major cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. These enzyme families are responsible for the metabolism of a vast number of therapeutic drugs. Data from such studies, typically presented as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values for inhibition and EC50 (half maximal effective concentration) or Emax (maximum effect) values for induction, are crucial for predicting the likelihood of metabolic DDIs. At present, no such data for this compound are available.
Table 1: Illustrative Data Table for In Vitro Cytochrome P450 and UGT Inhibition of this compound This table is for illustrative purposes only, as no actual data for this compound has been found.
| Enzyme | Probe Substrate | This compound IC50 (µM) | Inhibition Type |
|---|---|---|---|
| CYP1A2 | Phenacetin | Data Not Available | Data Not Available |
| CYP2C9 | Diclofenac | Data Not Available | Data Not Available |
| CYP2C19 | S-Mephenytoin | Data Not Available | Data Not Available |
| CYP2D6 | Dextromethorphan | Data Not Available | Data Not Available |
| CYP3A4 | Midazolam | Data Not Available | Data Not Available |
| UGT1A1 | Estradiol-3-glucuronide | Data Not Available | Data Not Available |
In Vitro Transporter Interaction Studies
Similarly, the interaction of this compound with key uptake and efflux drug transporters would be investigated in vitro. These studies are essential to understand if this compound is a substrate, inhibitor, or inducer of transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs). Such interactions can significantly alter the absorption, distribution, and elimination of co-administered drugs. No public data from these in vitro transporter studies for this compound have been identified.
Table 2: Illustrative Data Table for In Vitro Transporter Interaction of this compound This table is for illustrative purposes only, as no actual data for this compound has been found.
| Transporter | Test System | Substrate/Inhibitor | IC50/Km (µM) |
|---|---|---|---|
| P-gp (MDR1) | Caco-2 cells | Data Not Available | Data Not Available |
| BCRP | Membrane Vesicles | Data Not Available | Data Not Available |
| OATP1B1 | OATP1B1-expressing cells | Data Not Available | Data Not Available |
| OATP1B3 | OATP1B3-expressing cells | Data Not Available | Data Not Available |
Mechanistic Investigations of Potential Preclinical Interactions
Should initial in vitro studies indicate a potential for DDI, further mechanistic investigations would be warranted. These studies aim to elucidate the underlying mechanisms of the observed interactions, such as determining the type of enzyme inhibition (e.g., competitive, non-competitive, or time-dependent) or identifying specific amino acid residues involved in transporter binding. Without initial screening data, no information on mechanistic studies for this compound is available.
Predictive Modeling for Preclinical Drug-Drug Interaction Potential
The data from in vitro enzyme and transporter studies are integral inputs for predictive modeling. Basic static models and more complex physiologically based pharmacokinetic (PBPK) models are used to forecast the potential clinical significance of observed in vitro DDIs. These models help to determine if dedicated clinical DDI studies are necessary. In the absence of in vitro data for this compound, no predictive modeling for its DDI potential can be performed or reported.
Current Challenges and Future Research Trajectories for Yh 1238
Unresolved Mechanistic Questions and Research Gaps in YH-1238 Understanding
Detailed information regarding specific unresolved mechanistic questions or research gaps related to this compound's action as a DPP-IV inhibitor is not available in the provided search results. Generally, understanding the full scope of a compound's mechanism involves exploring all its potential targets, off-target effects, and the precise molecular interactions that lead to its observed activity. Research gaps often exist in understanding long-term effects, variability in response among different biological systems or individuals, and the influence of metabolic pathways on the compound's activity and fate.
Emerging Technologies and Methodological Advancements in this compound Research
While the search results discuss emerging technologies and methodological advancements in broader scientific contexts, such as artificial intelligence in medicinal chemistry mdpi.com, nanotechnology and biotechnology wcu.edu.etresearchgate.net, and advanced methods for chemical analysis acs.org, there is no specific information on how these technologies are being applied or could be applied to the research of this compound. Future research on this compound could potentially benefit from advancements in structural biology techniques to better understand its interaction with DPP-IV, computational modeling to predict its behavior and potential interactions, and advanced analytical methods for detection and quantification in biological samples.
Interdisciplinary Approaches and Collaborations in this compound Studies
The importance of interdisciplinary studies and collaborations in scientific research is highlighted in the search results across various fields mdpi.comemerald.comucdenver.edunicholls.edutlu.edulife.edu. However, there is no specific information detailing interdisciplinary approaches or collaborations specifically related to studies of this compound. Research on a compound like this compound would likely benefit from collaboration between chemists, biologists, pharmacologists, and potentially clinicians to fully understand its properties, effects, and potential uses.
Q & A
Basic Research Questions
Q. What experimental design principles are critical for synthesizing and characterizing YH-1238?
- Methodological Answer : Synthesis of this compound requires strict adherence to protocols for purity and reproducibility. Key steps include:
- Synthetic Route Optimization : Use iterative fractional crystallization or column chromatography to isolate intermediates, ensuring reaction conditions (temperature, solvent polarity) are documented .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation. For novel derivatives, include X-ray crystallography data .
- Documentation : Follow IUPAC naming conventions and report all physicochemical properties (melting point, solubility) in standardized formats .
Q. How should researchers validate the identity and purity of this compound in preclinical studies?
- Methodological Answer :
- Identity Validation : Cross-reference spectral data (e.g., IR, UV-Vis) with published libraries or synthetic analogs. For novel compounds, provide full spectroscopic datasets in supplementary materials .
- Purity Assurance : Use triple-detection HPLC (UV, RI, ELSD) to detect impurities. Quantify batch-to-batch variability using statistical tools like ANOVA to ensure consistency .
Advanced Research Questions
Q. How can conflicting pharmacological data on this compound be systematically resolved?
- Methodological Answer :
- Data Triangulation : Compare in vitro (e.g., IC₅₀ values from enzyme assays) and in vivo (e.g., pharmacokinetic profiles) results. Use Bland-Altman plots to assess agreement between datasets .
- Contextual Analysis : Evaluate experimental variables (e.g., cell line specificity, animal model genetic backgrounds) that may explain discrepancies. For example, this compound’s efficacy in murine models vs. primate systems might differ due to metabolic enzyme expression .
- Iterative Hypothesis Testing : Design follow-up studies to isolate confounding factors, such as co-administered compounds or dosing schedules .
Q. What strategies are effective for optimizing this compound’s selectivity in complex biological systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., hydroxyl vs. methyl substituents) and assay against off-target receptors. Use molecular docking simulations to predict binding affinities .
- High-Throughput Screening (HTS) : Pair this compound with a library of known inhibitors/enhancers to identify synergistic or antagonistic interactions. Analyze dose-response curves using GraphPad Prism for EC₅₀/IC₅₀ calculations .
Q. How should researchers address reproducibility challenges in this compound’s mechanistic studies?
- Methodological Answer :
- Standardized Protocols : Publish detailed methodologies, including instrument calibration records (e.g., NMR shim settings) and reagent lot numbers, in open-access repositories .
- Blinded Reanalysis : Share raw datasets (e.g., flow cytometry FCS files) with independent labs for reanalysis. Use κ statistics to measure inter-rater reliability in qualitative assessments .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like R or Python’s SciPy. Report 95% confidence intervals for EC₅₀ values .
- Multivariate Analysis : Apply PCA or PLS-DA to identify latent variables influencing efficacy, such as serum protein binding or metabolic stability .
Q. How can ethical and logistical constraints in this compound’s human trials be mitigated during experimental design?
- Methodological Answer :
- Preclinical Justification : Use interspecies allometric scaling to estimate safe starting doses, minimizing risks in Phase I trials .
- Stakeholder Engagement : Draft a Data Management Plan (DMP) addressing anonymization protocols and data-sharing agreements. Reference FAIR principles for metadata documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
